molecular formula C8H6F3NO2 B590610 1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde CAS No. 128887-03-6

1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B590610
CAS No.: 128887-03-6
M. Wt: 205.136
InChI Key: RPBIKALRDWRLFU-UHFFFAOYSA-N
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Description

1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde is an organic compound that features a pyrrole ring substituted with a methyl group at the 1-position, a trifluoroacetyl group at the 5-position, and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclocondensation of ethyl 2,2,2-trifluoroacetate with a suitable precursor to form the pyrrole ring, followed by functional group transformations to introduce the methyl and aldehyde groups .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoroacetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carbaldehyde
  • 1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-4-carbaldehyde
  • 1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carboxylic acid

Uniqueness

1-methyl-5-(2,2,2-trifluoroacetyl)-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The trifluoroacetyl group imparts distinct electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-methyl-5-(2,2,2-trifluoroacetyl)pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-12-3-5(4-13)2-6(12)7(14)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBIKALRDWRLFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00664267
Record name 1-Methyl-5-(trifluoroacetyl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128887-03-6
Record name 1-Methyl-5-(trifluoroacetyl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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